

Gid4-IN-1: A Technical Guide for Interrogating Novel E3 Ligase Biology

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Compound of Interest

Compound Name: *Gid4-IN-1*

Cat. No.: *B15578785*

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Introduction

The C-terminal to LisH (CTLH) complex, a conserved multi-subunit E3 ubiquitin ligase, plays a crucial role in cellular homeostasis by targeting proteins for degradation via the ubiquitin-proteasome system.[1][2] A key component of this complex is the substrate receptor subunit, Glucose-induced degradation protein 4 (GID4), which recognizes proteins containing N-terminal proline degrons (Pro/N-degrons).[1][3] The development of small molecule ligands that bind to GID4 provides powerful tools to investigate the biology of the CTLH E3 ligase complex and to explore its potential in targeted protein degradation (TPD).[4][5] While the specific designation "**Gid4-IN-1**" is not widely documented, this guide details the technical aspects of well-characterized GID4 inhibitors, such as PFI-7 and other novel chemical probes, which serve the purpose of interrogating GID4 and CTLH E3 ligase function.

The human GID4 subunit is an attractive target for TPD strategies as it is expressed in most tissue types and is localized in both the cytosol and the nucleus.[5] Small molecule binders of GID4 can be utilized to develop Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of specific proteins of interest, offering therapeutic potential for various diseases, including cancer.[6][7] This guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of GID4 inhibitors in E3 ligase research.

Data Presentation: Quantitative Data for GID4 Ligands

The following tables summarize the quantitative data for various small molecule ligands developed to target the GID4 subunit of the CTLH E3 ligase complex. These data are essential for comparing the potency and cellular activity of different compounds.

Table 1: Binding Affinities and Cellular Engagement of GID4 Binders

Compound	Method	Target	Kd (μM)	IC50 (μM)	EC50 (nM)	ΔTm (°C)	Reference
PFI-7	-	GID4	-	-	-	-	[1]
PFI-E3H1	-	GID4	-	-	-	-	[8]
Compound 88	DEL Screen	GID4	5.6	-	558	-	[4][5]
Compound 16	NMR Fragment Screen	GID4	110	-	-	>1	[4]
Compound 67	NMR Fragment Screen	GID4	17	-	-	-	[4]
Compound 15	Structure-Guided Optimization	GID4	-	264.0	-	>1	[4]
PGLWKS peptide	FP Assay	GID4	4.0	-	-	-	[4]
NEP162	PROTAC	GID4-BRD4	-	-	-	-	[6][7]
Compound 14	Fragment-Based Screening	GID4	-	-	-	-	[9]
Compound 20964	HiBiT CETSA	HiBiT-GID4	-	-	-	Stabilized	[10]
Compound 12966	HiBiT CETSA	HiBiT-GID4	-	-	-	Stabilized	[10]

Table 2: Summary of GID4-Targeting Chemical Tools

Tool Name	Description	Key Features	Application	Reference
PFI-7	Chemical probe for GID4	Potent, selective, and cell-active antagonist of Pro/N-degron binding.	Interrogating GID4-mediated recruitment to the CTLH complex. [1] [11]	[1] [8] [11]
PFI-E3H1	Chemical handle for GID4	A novel ligand for the GID4 subunit.	Can be used to develop bifunctional molecules like PROTACs.	[1] [8]
NEP162	GID4-based PROTAC	Induces degradation of BRD4.	Demonstrates the feasibility of using GID4 for targeted protein degradation. [6] [7]	[6] [7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of GID4 inhibitors in research. The following are protocols for key experiments cited in the literature.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity of compounds to GID4 by measuring the change in polarization of a fluorescently labeled peptide probe.

- Materials:
 - Recombinant GID4 protein
 - Fluorescently labeled PGLWKS peptide (probe)

- Test compounds
- Assay buffer (e.g., PBS with 0.05% P-20, 1mM DTT, 2% DMSO)[9]
- 384-well plates
- Plate reader capable of measuring fluorescence polarization
- Procedure:
 - Prepare a solution of the fluorescently labeled PGLWKS peptide in the assay buffer.
 - Prepare serial dilutions of the test compounds in the assay buffer.
 - Add a fixed concentration of the GID4 protein to the wells of the 384-well plate.
 - Add the serially diluted test compounds to the wells.
 - Add the fluorescently labeled PGLWKS peptide to all wells.
 - Incubate the plate at room temperature for a specified time to reach equilibrium.
 - Measure the fluorescence polarization using a plate reader.
 - The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The K_d can be calculated from the IC₅₀ value.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a compound with its target protein in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding. [10]

- Materials:
 - Cells expressing the target protein (e.g., HeLa cells transfected with HiBiT-tagged GID4) [10]
 - Test compounds and DMSO control

- Cell lysis buffer
- Antibodies for Western blotting or a reporter system (e.g., NanoLuciferase)
- PCR machine or heating block
- SDS-PAGE and Western blotting equipment or a luminometer
- Procedure:
 - Treat cells with the test compound or DMSO for a specified time (e.g., 1 hour).[10]
 - Heat the cell suspensions at a range of temperatures to induce protein denaturation.
 - Lyse the cells to release the soluble proteins.
 - Separate the soluble fraction from the precipitated proteins by centrifugation.
 - Analyze the amount of soluble target protein at each temperature using Western blotting or a reporter assay (e.g., HiBiT-LgBiT luminescence).[10]
 - A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It can be used to determine the binding affinity of GID4 ligands and to study the formation of ternary complexes (e.g., GID4-PROTAC-target protein).[9]

- Materials:
 - SPR instrument (e.g., Biacore)
 - Sensor chip (e.g., SA series S Biosensor chip)[9]
 - Immobilized protein (e.g., biotinylated BRD4)

- Analyte (e.g., GID4 protein)
- Test compounds (e.g., GID4-BRD4 PROTACs)
- Running buffer (e.g., PBS pH 7.4, 0.05% P-20, 1mM DTT, 2% DMSO)[9]
- Procedure for Ternary Complex Formation:
 - Immobilize the target protein (e.g., biotinylated BRD4) on the sensor chip surface.[9]
 - Perform a dose-response experiment by injecting a mixture of the bifunctional degrader and the GID4 protein over the sensor surface.
 - Measure the change in the SPR signal, which corresponds to the formation of the ternary complex.
 - The data can be analyzed to determine the kinetics and affinity of the ternary complex formation.[9]

Proximity-Dependent Biotinylation (e.g., BioID)

This method is used to identify proteins that interact with GID4 in living cells. A promiscuous biotin ligase (e.g., BirA*) is fused to GID4, which then biotinylates nearby proteins.

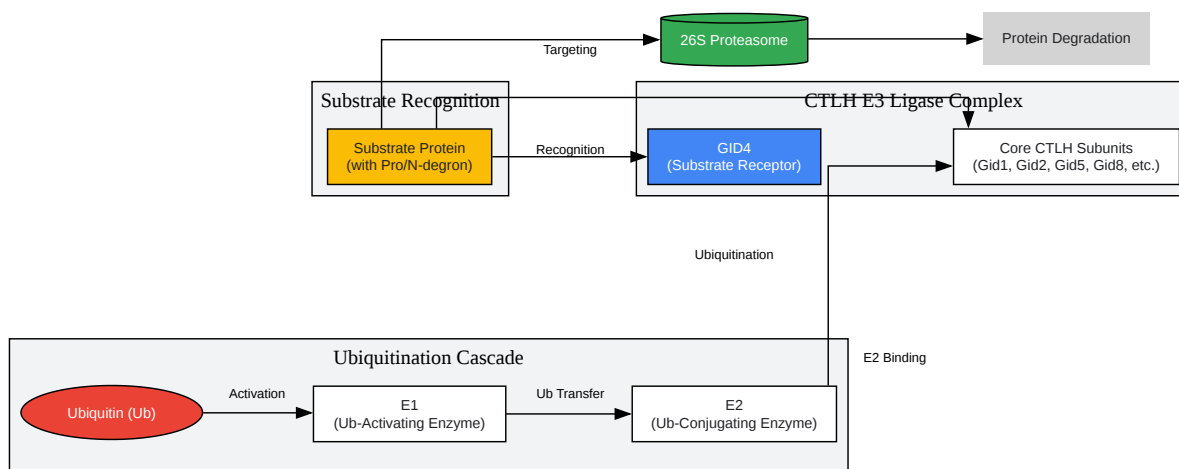
- Materials:
 - Cells expressing GID4 fused to a promiscuous biotin ligase
 - Biotin
 - Cell lysis buffer
 - Streptavidin beads
 - Mass spectrometer
- Procedure:
 - Induce the expression of the GID4-biotin ligase fusion protein.

- Treat the cells with biotin for a specified time to allow for the biotinylation of proximal proteins.
- Lyse the cells and capture the biotinylated proteins using streptavidin beads.
- Elute the captured proteins and identify them using mass spectrometry.
- The identified proteins are potential interactors of GID4.[12]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to GID4 and its inhibitors.

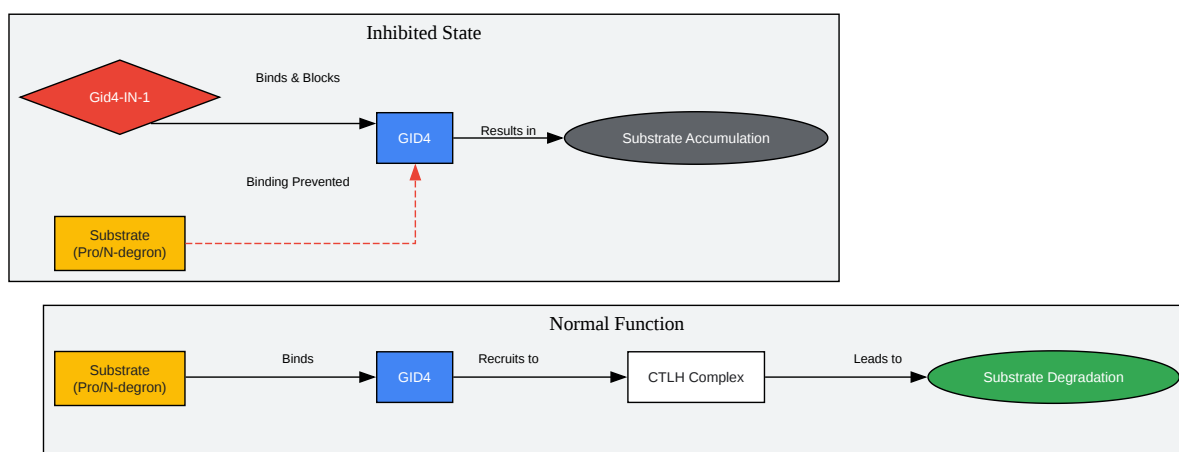
GID4 in the CTLH E3 Ligase Complex and Ubiquitination Pathway



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Caption: The role of GID4 in the CTLH E3 ligase-mediated ubiquitination pathway.

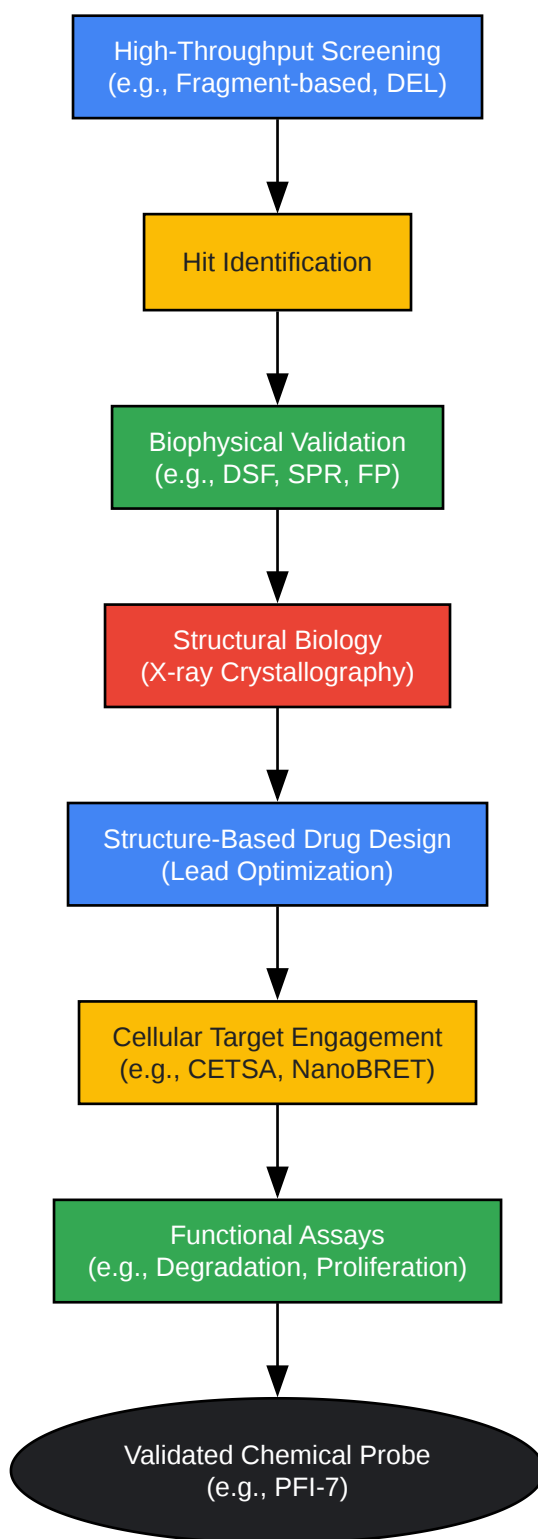
Mechanism of Action of a GID4 Inhibitor



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Caption: GID4 inhibitors block substrate recognition, preventing degradation.

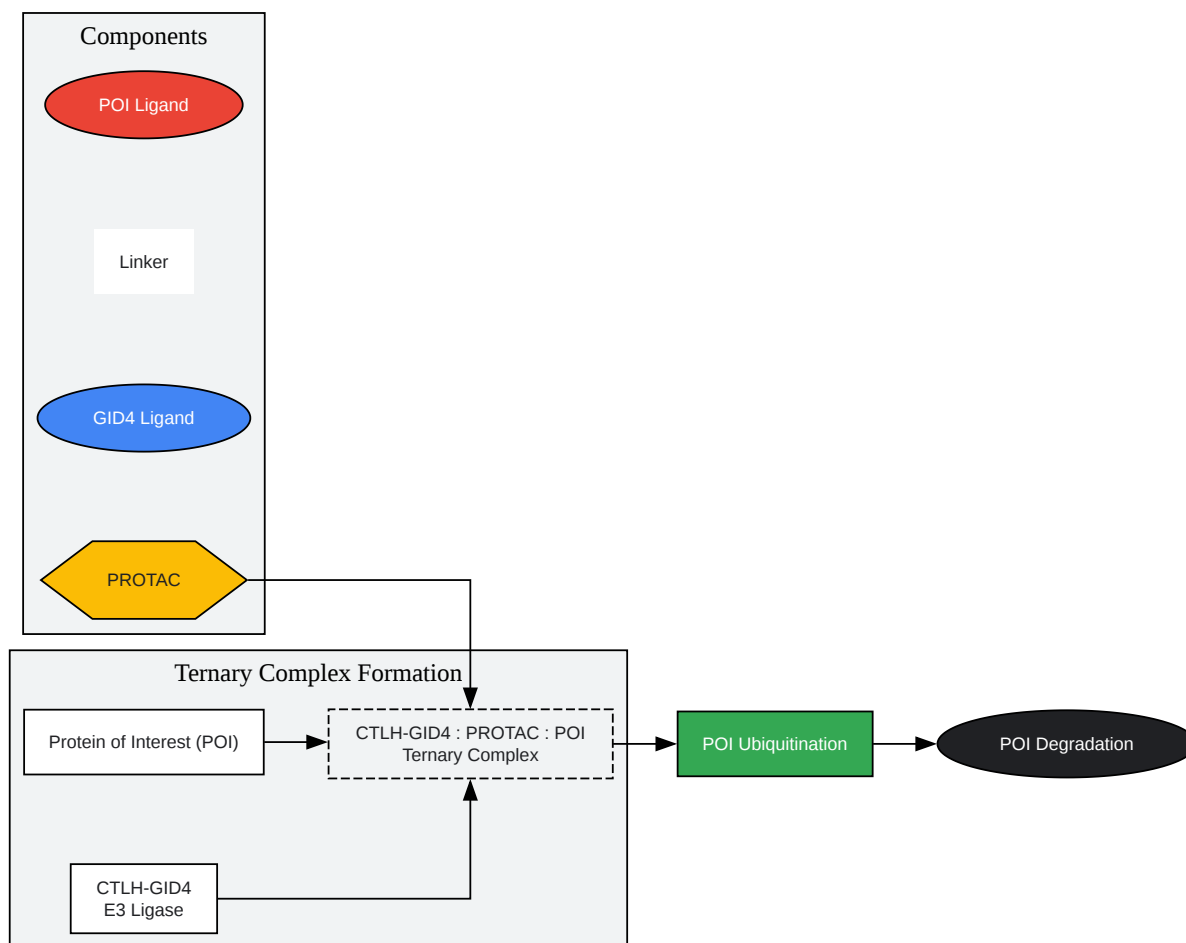
Experimental Workflow for GID4 Ligand Discovery and Validation



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Caption: A typical workflow for discovering and validating GID4 chemical probes.

PROTAC-Mediated Protein Degradation Using GID4



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Caption: Mechanism of GID4-based PROTACs for targeted protein degradation.

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